Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate
Description
Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate is a carbamate-protected cyclohexane derivative with a bromomethyl substituent in the cis-configuration relative to the tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromomethyl group enables nucleophilic substitution or cross-coupling reactions for further functionalization . The cis stereochemistry ensures spatial proximity of the Boc and bromomethyl groups, influencing reactivity and conformational stability.
Synthesis typically involves Boc protection of a cis-3-aminocyclohexanol derivative followed by bromination.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(bromomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUGNDNCQMMBK-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128463 | |
| Record name | Carbamic acid, N-[(1R,3S)-3-(bromomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657033-38-9 | |
| Record name | Carbamic acid, N-[(1R,3S)-3-(bromomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657033-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1R,3S)-3-(bromomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of cis-3-Aminocyclohexylmethanol
The synthesis begins with the preparation of cis-3-aminocyclohexylmethanol, a precursor enabling sequential functionalization. This intermediate is typically synthesized via hydrogenation of substituted cyclohexenone derivatives followed by reductive amination. For example, catalytic hydrogenation of 3-nitrocyclohexene oxide yields cis-3-aminocyclohexanol, which is subsequently reduced to the methanol derivative.
Boc Protection of the Amine Group
The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A procedure adapted from decarboxylative amination studies involves dissolving cis-3-aminocyclohexylmethanol in dichloromethane with triethylamine, followed by dropwise addition of Boc anhydride at 0°C. The reaction proceeds to completion within 12 hours, yielding tert-butyl [cis-3-(hydroxymethyl)cyclohexyl]carbamate.
Table 1: Boc Protection Reaction Conditions
| Reagent | Quantity (equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc₂O | 1.1 | CH₂Cl₂ | 0°C → RT | 12 h | 85% |
| Triethylamine | 1.5 |
Bromination of the Hydroxymethyl Group
The hydroxymethyl group is converted to bromomethyl using phosphorus tribromide (PBr₃). In a representative procedure, tert-butyl [cis-3-(hydroxymethyl)cyclohexyl]carbamate is dissolved in dry diethyl ether, and PBr₃ (1.2 equiv) is added dropwise at −15°C. The mixture is warmed to room temperature and stirred for 4 hours, achieving quantitative conversion.
Table 2: Bromination Reaction Parameters
| Reagent | Quantity (equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| PBr₃ | 1.2 | Et₂O | −15°C → RT | 4 h | 95% |
Direct Bromination of Tert-Butyl [cis-3-(Methyl)Cyclohexyl]Carbamate
Radical Bromination Approach
An alternative route involves radical bromination of the methyl group in tert-butyl [cis-3-methylcyclohexyl]carbamate. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride, the reaction selectively brominates the methyl group under reflux conditions. This method avoids functional group interference and preserves the cis configuration.
Table 3: Radical Bromination Conditions
| Reagent | Quantity (equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NBS | 1.1 | CCl₄ | Reflux | 6 h | 78% |
| AIBN | 0.1 |
Stereochemical Control in Synthesis
Starting Material Selection
The cis configuration is often dictated by the geometry of the starting cyclohexane derivative. For instance, hydrogenation of 3-substituted cyclohexene oxides with a cis-dihydroxylation catalyst (e.g., OsO₄) ensures the desired stereochemistry.
Epoxide Ring-Opening Strategies
Epoxide intermediates derived from cyclohexene oxides can be opened regioselectively using ammonia or amines, yielding cis-aminocyclohexanol derivatives. Subsequent functionalization maintains stereochemical integrity due to the rigidity of the cyclohexane ring.
Alternative Methods Using Decarboxylative Amination
Adaptation from Alkanoyloxycarbamate Chemistry
A method inspired by intramolecular decarboxylative amination involves synthesizing a tert-butyl alkanoyloxycarbamate intermediate. For example, reaction of cis-3-(bromomethyl)cyclohexanol with N-hydroxyl carbamate in acetonitrile, catalyzed by cesium carbonate, facilitates decarboxylation and yields the target compound at 100°C.
Table 4: Decarboxylative Amination Protocol
| Reagent | Quantity (equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cs₂CO₃ | 1.0 | MeCN | 100°C | 1 h | 76% |
Large-Scale Synthesis and Optimization
Gram-Scale Reactions
Scaling the Boc protection and bromination steps requires careful solvent selection and reagent stoichiometry. For instance, using acetonitrile as the solvent in gram-scale reactions improves mixing and heat transfer, enhancing yield reproducibility.
Purification Techniques
Silica gel chromatography with hexane/ethyl acetate (20:1) effectively isolates the product, while recrystallization from cyclohexane/toluene mixtures enhances purity.
Analytical Data and Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis under reversed-phase conditions (C18 column, 70:30 MeCN/H₂O) confirms >98% purity, with a retention time of 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of a methyl group.
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of a carboxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions include various substituted cyclohexyl derivatives, reduced cyclohexyl compounds, and oxidized cyclohexyl carboxylates .
Scientific Research Applications
Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants: Cis vs. Trans Isomers
The trans-isomer, tert-butyl [trans-3-(bromomethyl)cyclohexyl]carbamate (CAS MFCD12022626), shares identical functional groups but differs in stereochemistry. However, the cis isomer’s spatial arrangement may favor intramolecular interactions, making it more reactive in cyclization or alkylation reactions .
Substituent Variations: Bromomethyl vs. Other Functional Groups
Table 1: Key Substituent Comparisons
Notes:
- Bromomethyl : Enhances electrophilicity, making the compound suitable for Suzuki-Miyaura couplings (e.g., ) or alkylation reactions.
- Oxo (Ketone) : Facilitates condensation reactions (e.g., formation of hydrazones) but lacks leaving-group capability.
- Fluoro : Provides electronic modulation (σ-inductive effects) but is inert in substitution reactions, limiting its utility in cross-couplings .
Ring Size and Conformational Effects
The cyclohexane ring in the target compound offers a balance between stability and reactivity, favoring chair conformations that minimize steric clash in the cis configuration .
Bromomethyl as a Reactive Handle
The bromomethyl group in This compound is pivotal for:
- Nucleophilic Substitution : Replacement with amines (e.g., in , Step 1) or thiols.
- Cross-Coupling : Pd-catalyzed reactions (e.g., Stille, Suzuki) to install aryl/heteroaryl groups (analogous to ).
In contrast, tert-butyl (3-fluorocyclohexyl)carbamate lacks such versatility due to the C-F bond’s strength, limiting its use to electronic modulation .
Boc Deprotection and Downstream Functionalization
The Boc group is readily cleaved under acidic conditions (e.g., HCl/MeOH in , Step 3) to yield primary amines. This contrasts with tert-butyl (3-oxocyclohexyl)carbamate, where the ketone may require protection/deprotection strategies to prevent side reactions .
Biological Activity
Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₂BrNO₂
- Molecular Weight : 292.22 g/mol
- Functional Groups : Bromomethyl group, tert-butyl carbamate
The compound's structure allows for various modifications that can enhance its biological activity and selectivity, making it a valuable candidate in drug development and organic synthesis .
The biological activity of this compound primarily revolves around its reactivity and ability to interact with biological targets. The bromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with enzymes or cellular receptors. This mechanism is particularly relevant in the context of developing prodrugs that release active therapeutic agents upon metabolic activation .
Inhibition Studies
Research indicates that compounds with similar structural features exhibit significant inhibitory activity against various enzymes. For example, studies on related compounds have shown low nanomolar to picomolar activities against soluble epoxide hydrolase (sEH), a target for treating cardiovascular diseases . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in similar pathways.
Toxicological Profile
The compound has been noted for its acute toxicity when ingested, classified as harmful if swallowed (H302) and causing skin irritation (H315) . This highlights the importance of handling the compound with care in laboratory settings.
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
- Study on Soluble Epoxide Hydrolase Inhibitors :
- Purine Nucleoside Phosphorylase Inhibitors :
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
